molecular formula C24H21N3O5 B11178937 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide

Cat. No.: B11178937
M. Wt: 431.4 g/mol
InChI Key: DZQMAGNTXHFFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-methoxyphenol with 2-chloroacetamide to form an intermediate, which is then reacted with 4-methoxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide stands out due to its unique quinazolinone core structure, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]acetamide

InChI

InChI=1S/C24H21N3O5/c1-30-17-9-7-16(8-10-17)23-25-21-6-4-3-5-20(21)24(29)27(23)26-22(28)15-32-19-13-11-18(31-2)12-14-19/h3-14H,15H2,1-2H3,(H,26,28)

InChI Key

DZQMAGNTXHFFGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.